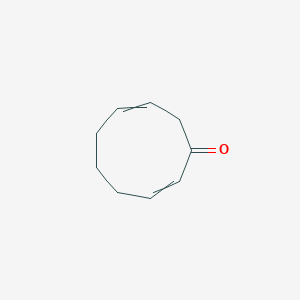
Cyclonona-2,7-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclonona-2,7-dien-1-one is a cyclic diene compound characterized by a nine-membered ring with two double bonds and a ketone functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclonona-2,7-dien-1-one can be synthesized through several methods, including the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclonona-2,7-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity and properties.
Substitution: Substitution reactions can occur at the double bonds or the ketone group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Cyclonona-2,7-dien-1-one has several scientific research applications, including:
Chemistry: Used as a model compound in studying the mechanisms of cycloaddition and other organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of cyclonona-2,7-dien-1-one involves its ability to participate in cycloaddition reactions, forming new cyclic structures. The compound’s reactivity is influenced by the presence of the double bonds and the ketone group, which can interact with various molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cyclonona-2,7-dien-1-one include:
- Cyclopentadiene
- Cyclohexadiene
- Cycloheptadiene
- Cyclooctadiene
Uniqueness
This compound is unique due to its nine-membered ring structure, which imparts distinct reactivity and properties compared to smaller or larger cyclic dienes. This uniqueness makes it a valuable compound for studying specific chemical reactions and applications .
Propiedades
Número CAS |
62870-29-5 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
cyclonona-2,7-dien-1-one |
InChI |
InChI=1S/C9H12O/c10-9-7-5-3-1-2-4-6-8-9/h3,5-6,8H,1-2,4,7H2 |
Clave InChI |
VMZYLICMVYEAQT-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCC(=O)C=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


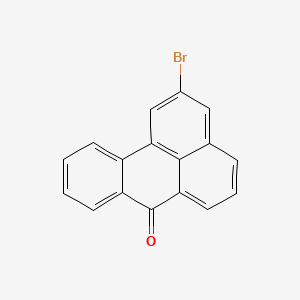
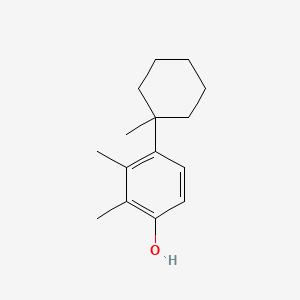
![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)
![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
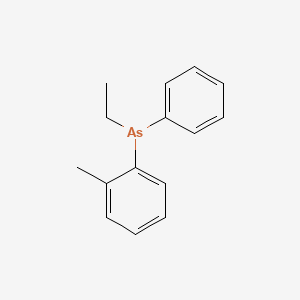
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
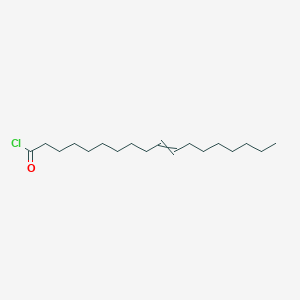
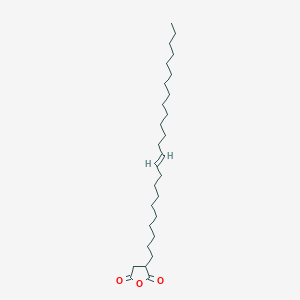
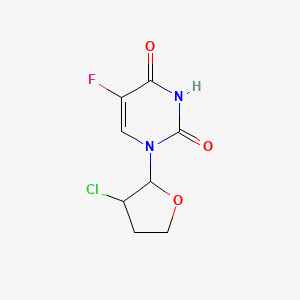
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
